molecular formula C11H11N3O4 B12925395 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole CAS No. 95792-71-5

5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole

Cat. No.: B12925395
CAS No.: 95792-71-5
M. Wt: 249.22 g/mol
InChI Key: BAIKAGJJAACOBF-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole is an organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of a methoxyphenoxy group attached to the imidazole ring, which is further substituted with a nitro group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole typically involves the following steps:

    Methoxylation: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenol derivative reacts with the imidazole ring.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts may also be used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxyphenoxy group may also contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenoxy)-1-methyl-4-nitro-1H-imidazole is unique due to its specific combination of functional groups and the imidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

95792-71-5

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

5-(4-methoxyphenoxy)-1-methyl-4-nitroimidazole

InChI

InChI=1S/C11H11N3O4/c1-13-7-12-10(14(15)16)11(13)18-9-5-3-8(17-2)4-6-9/h3-7H,1-2H3

InChI Key

BAIKAGJJAACOBF-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1OC2=CC=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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